molecular formula C15H14FNO4S B6412229 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261914-21-9

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6412229
CAS RN: 1261914-21-9
M. Wt: 323.3 g/mol
InChI Key: WBEUXJPQPKAOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid (2-DMSFBA) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. 2-DMSFBA is a member of the class of compounds known as carboxylic acids, which are compounds with a carboxyl group (COOH) attached to an organic molecule. 2-DMSFBA is a white to off-white crystalline solid with a molecular weight of 310.33 g/mol and a melting point of 128-132°C. The compound is available commercially as a 95% pure product.

Mechanism of Action

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is an organic compound that can act as an acid or a base depending on the pH of the solution it is in. At low pH, 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% acts as an acid, donating a proton to the solution. At high pH, 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% acts as a base, accepting a proton from the solution. This mechanism of action is important for its various applications in scientific research, as it allows for the synthesis of various compounds from 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95%.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and commercially available in a 95% pure form. In addition, it is stable in aqueous solutions and has a wide range of applications in scientific research. However, 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% also has some limitations, as it is not soluble in organic solvents and may be toxic if ingested.

Future Directions

There are a number of potential future directions for research on 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95%. These include further study of its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Additionally, research could be conducted on the synthesis of novel compounds using 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% as a starting material. Finally, further study could be done on the mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% and its potential applications in the fields of chemistry, biology, and medicine.

Synthesis Methods

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is synthesized via a two-step process. In the first step, 4-N,N-dimethylsulfamoylphenyl-6-fluorobenzonitrile (1) is reacted with sodium hydroxide in ethanol to form 2-(4-N,N-dimethylsulfamoylphenyl)-6-fluorobenzamide (2). In the second step, 2 is reacted with sulfuric acid in ethanol to produce 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95%.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 2-amino-4-phenylthiazole (3), which is a potential antifungal agent. 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is also used as a starting material for the synthesis of various biologically active compounds such as 2-(4-N,N-dimethylsulfamoylphenyl)-6-fluorobenzylidene-1,3-dihydro-2H-indol-2-one (4), which is a potential anti-inflammatory agent.

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)11-8-6-10(7-9-11)12-4-3-5-13(16)14(12)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUXJPQPKAOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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